1-(2-Furyl)ethanone 2-thenoylhydrazone
CAS No.:
Cat. No.: VC18879289
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2S |
|---|---|
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8- |
| Standard InChI Key | NEGZLVDLFUDVRT-WQLSENKSSA-N |
| Isomeric SMILES | C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CO2 |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Furyl)ethanone 2-thenoylhydrazone combines a furan ring and a thiophene-carboxamide moiety linked via a hydrazone bridge. The furan ring (CHO) contributes aromaticity, while the thiophene group (CHS) introduces sulfur-based electronic effects. The hydrazone linkage (-NH-N=C-) enables tautomerism and potential coordination with metal ions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.28 g/mol | |
| IUPAC Name | N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide | |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2 | |
| InChIKey | NEGZLVDLFUDVRT-WQLSENKSSA-N |
Synthesis and Preparation
Reaction Mechanism
The synthesis involves a condensation reaction between 1-(2-furyl)ethanone and 2-thenoylhydrazine under acidic or neutral conditions:
Typical conditions include refluxing in ethanol or methanol with catalytic acetic acid, yielding the hydrazone via nucleophilic addition-elimination.
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require stringent drying.
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Stoichiometry: A 1:1 molar ratio minimizes side products like bis-hydrazones.
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Purification: Column chromatography using silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol.
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) data for related hydrazones suggest decomposition temperatures above 200°C, implying moderate thermal stability. The thiophene moiety may enhance stability compared to purely aliphatic hydrazones .
Solubility Profile
Predicted solubility in common organic solvents:
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High: DMSO, DMF
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Moderate: Ethanol, acetone
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Low: Water, hexane
Hydrophobicity (LogP ≈ 2.1) is estimated using fragment-based methods, indicating moderate membrane permeability.
Industrial and Synthetic Applications
Coordination Chemistry
The hydrazone group acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu, Ni). Such complexes are explored for:
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Catalysis in cross-coupling reactions.
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Photoluminescent materials.
Organic Synthesis Intermediate
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Schiff Base Precursor: For synthesizing heterocyclic compounds like triazoles and oxadiazoles.
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Asymmetric Catalysis: Chiral hydrazones in enantioselective aldol reactions.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
Analytical and Characterization Challenges
Stability Considerations
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Photodegradation: Susceptible to UV-induced E/Z isomerization.
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Hydrolysis: Acidic conditions may cleave the hydrazone bond, requiring pH-controlled storage.
Future Research Directions
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Biological Screening: Systematic evaluation against antimicrobial, anticancer, and antiviral targets.
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Structure-Activity Relationships (SAR): Modifying the furan/thiophene substituents to optimize potency.
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Nanoparticle Formulations: Enhancing bioavailability via encapsulation in polymeric micelles.
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